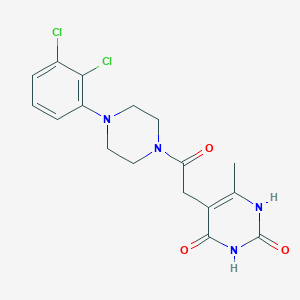

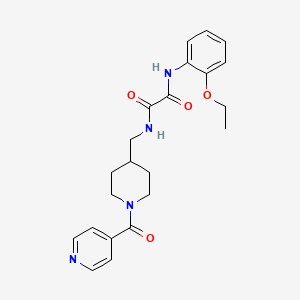

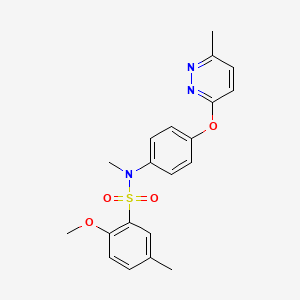

![molecular formula C18H16N2O3 B2978252 [(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-methylpropanoate CAS No. 478261-20-0](/img/structure/B2978252.png)

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-methylpropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-methylpropanoate, also known as oxindole-2-carboxylic acid derivatives, is a class of organic compounds that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Anti-Cancer Agents

A study on novel quinuclidinone derivatives, which share structural similarities with the compound , demonstrated potential anti-cancer properties. These compounds showed significant anti-proliferative effects against cancer cell lines, with specific analogues exhibiting potent activity. The research explored structure-activity relationships to guide further development of these compounds as anti-cancer agents (Soni, Sanghvi, Devkar, & Thakore, 2015).

Oxidative Cleavage Studies

Another study focused on the oxidative cleavage of CC triple bonds in acetylenic hydrocarbons, revealing the formation of α-dicarbonyl compounds as intermediates. This research provides valuable insights into the oxidative processes that similar compounds might undergo, which could have implications for their stability and reactivity (Rao & Pritzkow, 1987).

Biocatalysis Applications

Research involving Methylobacterium and its application in asymmetric biocatalysis to produce S-3-amino-3-phenylpropionic acid highlights the potential of using biological systems to manipulate compounds with structural similarities for pharmaceutical purposes. This approach is particularly relevant for the synthesis of enantiopure compounds, a key consideration in drug development (Li, Wang, Huang, Zou, & Zheng, 2013).

Food Preservation

A study on hydroxypyridinone derivatives investigated their potential as shrimp preservatives due to their antimicrobial and antioxidant properties. This research suggests that structurally related compounds could be explored for food preservation applications, leveraging their biological activity to extend the shelf life of perishable foods (Dai, Zhang, Wei, Hider, & Zhou, 2016).

Corrosion Inhibition

In the field of materials science, amino acid-based imidazolium zwitterions were studied for their corrosion inhibition properties on mild steel. This research demonstrates the utility of similar compounds in protecting metals from corrosion, highlighting an industrial application outside of biomedicine (Srivastava, Haque, Verma, Singh, Lgaz, Salghi, & Quraishi, 2017).

Mechanism of Action

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors . This makes them useful in developing new therapeutic derivatives.

Mode of Action

The exact mode of action can vary depending on the specific indole derivative and its target. Generally, these compounds can interact with their targets and cause changes that result in their biological activities .

Biochemical Pathways

Indole derivatives are involved in several biochemical processes. For example, they are the fundamental building blocks of nucleic acids (i.e., DNA and RNA) and are involved in cellular signaling pathways and metabolism .

Result of Action

Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

properties

IUPAC Name |

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-12(2)18(22)23-19-16-14-10-6-7-11-15(14)20(17(16)21)13-8-4-3-5-9-13/h3-12H,1-2H3/b19-16- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYWFUAFDKPPRMB-MNDPQUGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)ON=C1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)O/N=C\1/C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-methylpropanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

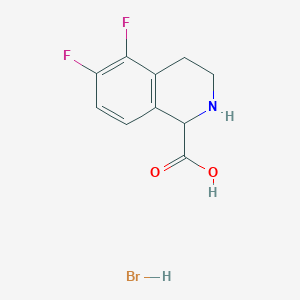

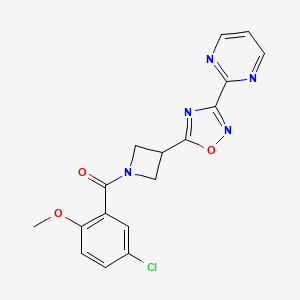

![4-Methyl-7-phenyl-2,6-dipropylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2978174.png)

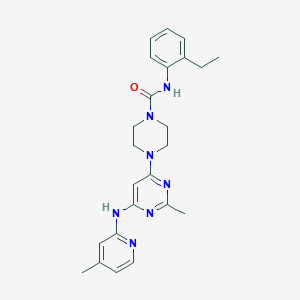

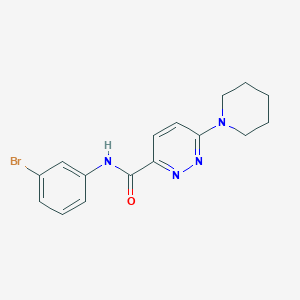

![N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2978175.png)

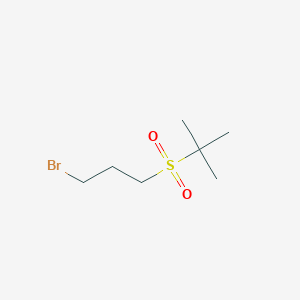

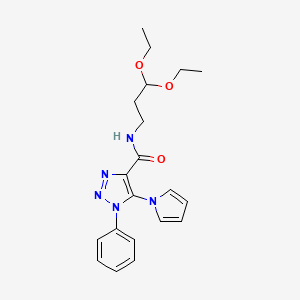

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(trifluoromethoxy)benzamide](/img/structure/B2978176.png)

![3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-phenylurea](/img/structure/B2978192.png)